Superior Potency of (Z)-Butylidenephthalide Against Glioblastoma Stem Cells Versus BCNU Standard Therapy
(Z)-Butylidenephthalide demonstrates approximately 4-fold higher potency against glioblastoma tumor stem cells compared to bis-chloroethylnitrosourea (BCNU, carmustine), the active agent in Gliadel wafer [1]. This direct head-to-head comparison in primary tumor cells collected from recurrent high-grade glioma patients establishes a quantifiable potency advantage for BP over the FDA-approved standard of care.
| Evidence Dimension | IC50 against glioblastoma tumor stem cells |
|---|---|
| Target Compound Data | 4-fold lower IC50 than BCNU |
| Comparator Or Baseline | Bis-chloroethylnitrosourea (BCNU, carmustine) |
| Quantified Difference | BP IC50 is 4-fold lower (i.e., BP is 4× more potent) |
| Conditions | Primary tumor stem cells collected from recurrent high-grade glioma patients; in vitro cytotoxicity assay |
Why This Matters
This potency advantage directly supports the clinical differentiation of Cerebraca wafer over Gliadel wafer for post-resection glioma implantation, providing a rational basis for procurement of BP over BCNU-based formulations in glioblastoma research.
- [1] Liu CA, et al. Interstitial Control-Released Polymer Carrying a Targeting Small-Molecule Drug Reduces PD-L1 and MGMT Expression in Recurrent High-Grade Gliomas with TMZ Resistance. Cancers. 2022;14(4):1051. View Source
